molecular formula C28H22N4O6S2 B4128904 N-[4-[acetyl(quinolin-8-ylsulfonyl)amino]phenyl]-N-quinolin-8-ylsulfonylacetamide

N-[4-[acetyl(quinolin-8-ylsulfonyl)amino]phenyl]-N-quinolin-8-ylsulfonylacetamide

Cat. No.: B4128904
M. Wt: 574.6 g/mol
InChI Key: NZSIAEGIDVRVQT-UHFFFAOYSA-N
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Description

N,N’-1,4-phenylenebis[N-(8-quinolinylsulfonyl)acetamide]: is a complex organic compound with the molecular formula C28H22N4O6S2 and a molecular weight of 574.63 g/mol . This compound is characterized by the presence of a phenylenebis structure linked to quinolinylsulfonylacetamide groups, making it a unique and versatile molecule in various scientific applications.

Properties

IUPAC Name

N-[4-[acetyl(quinolin-8-ylsulfonyl)amino]phenyl]-N-quinolin-8-ylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O6S2/c1-19(33)31(39(35,36)25-11-3-7-21-9-5-17-29-27(21)25)23-13-15-24(16-14-23)32(20(2)34)40(37,38)26-12-4-8-22-10-6-18-30-28(22)26/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSIAEGIDVRVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,4-phenylenebis[N-(8-quinolinylsulfonyl)acetamide] typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 1,4-phenylenediamine with 8-quinolinesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(8-quinolinylsulfonyl)-1,4-phenylenediamine, which is then further reacted with acetic anhydride to yield the final product .

Industrial Production Methods

While specific industrial production methods for N,N’-1,4-phenylenebis[N-(8-quinolinylsulfonyl)acetamide] are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using efficient purification techniques such as recrystallization or chromatography, and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N,N’-1,4-phenylenebis[N-(8-quinolinylsulfonyl)acetamide] can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of sulfonyl groups.

    Oxidation and Reduction: The quinoline moiety can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The acetamide groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetamide groups can yield the corresponding amines and carboxylic acids.

Scientific Research Applications

N,N’-1,4-phenylenebis[N-(8-quinolinylsulfonyl)acetamide] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-1,4-phenylenebis[N-(8-quinolinylsulfonyl)acetamide] involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfonyl groups can form strong interactions with enzyme active sites, inhibiting their activity. These interactions can lead to various biological effects, including anti-cancer and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-1,4-phenylenebis[N-(8-quinolinylsulfonyl)acetamide] is unique due to its combination of quinoline and sulfonylacetamide functionalities, which confer distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[acetyl(quinolin-8-ylsulfonyl)amino]phenyl]-N-quinolin-8-ylsulfonylacetamide
Reactant of Route 2
Reactant of Route 2
N-[4-[acetyl(quinolin-8-ylsulfonyl)amino]phenyl]-N-quinolin-8-ylsulfonylacetamide

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